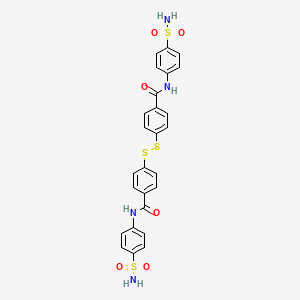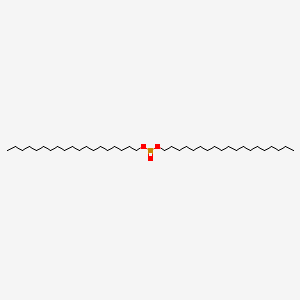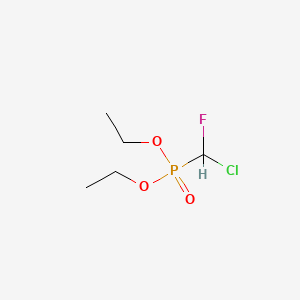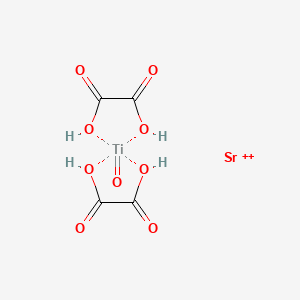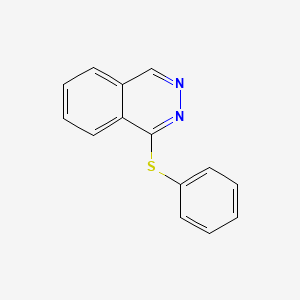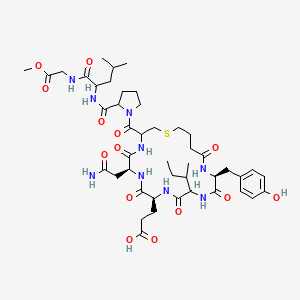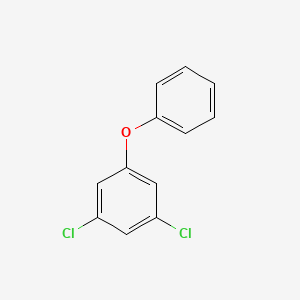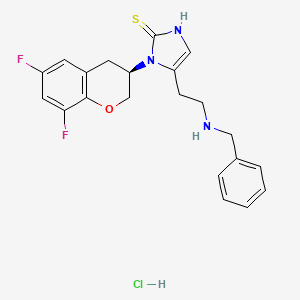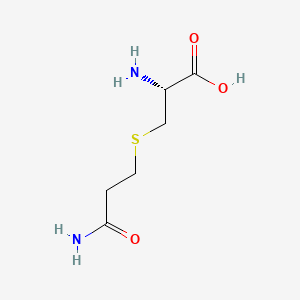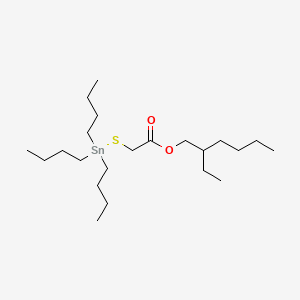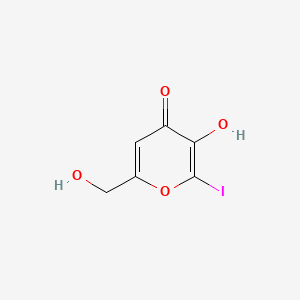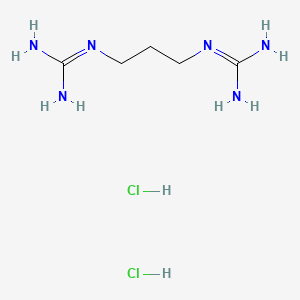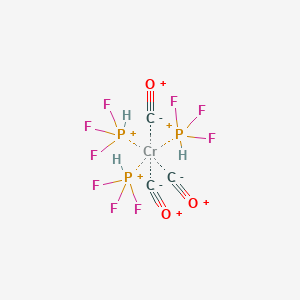
Chromium, tricarbonyltris(phosphorus trifluoride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium, tricarbonyltris(phosphorus trifluoride) is a coordination compound with the formula C₃CrF₉O₃P₃. It is a complex of chromium with three carbonyl (CO) groups and three phosphorus trifluoride (PF₃) ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chromium, tricarbonyltris(phosphorus trifluoride) typically involves the reaction of chromium hexacarbonyl (Cr(CO)₆) with phosphorus trifluoride (PF₃) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction proceeds as follows:
[ \text{Cr(CO)}_6 + 3 \text{PF}_3 \rightarrow \text{Cr(CO)}_3(\text{PF}_3)_3 + 3 \text{CO} ]
The reaction is usually conducted at low temperatures to prevent the decomposition of the product .
Industrial Production Methods
Industrial production of chromium, tricarbonyltris(phosphorus trifluoride) follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactants and the use of specialized equipment to ensure the purity and yield of the product. The reaction conditions are optimized to maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Chromium, tricarbonyltris(phosphorus trifluoride) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as bromine or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often involve the use of other ligands such as phosphines or carbonyl compounds .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(VI) species, while reduction reactions may produce chromium(II) species. Substitution reactions can result in the formation of new coordination complexes with different ligands .
Applications De Recherche Scientifique
Chromium, tricarbonyltris(phosphorus trifluoride) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of chromium, tricarbonyltris(phosphorus trifluoride) involves its ability to coordinate with other molecules through its carbonyl and phosphorus trifluoride ligands. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Chromium, tricarbonyltris(phosphorus trifluoride) can be compared with other similar compounds, such as:
Chromium hexacarbonyl (Cr(CO)₆): A similar chromium complex with six carbonyl ligands.
Chromium, tricarbonyltris(phosphine): A related compound with phosphine ligands instead of phosphorus trifluoride.
Chromium, tricarbonyltris(phosphorus trichloride): A compound with phosphorus trichloride ligands instead of phosphorus trifluoride.
The uniqueness of chromium, tricarbonyltris(phosphorus trifluoride) lies in its specific ligand environment, which imparts distinct chemical properties and reactivity compared to other chromium complexes .
Propriétés
Numéro CAS |
31616-43-0 |
|---|---|
Formule moléculaire |
C3H3CrF9O3P3+3 |
Poids moléculaire |
402.96 g/mol |
Nom IUPAC |
carbon monoxide;chromium;trifluorophosphanium |
InChI |
InChI=1S/3CO.Cr.3F3HP/c3*1-2;;3*1-4(2)3/h;;;;3*4H/q;;;;3*+1 |
Clé InChI |
VUWCYJOCQIOBEI-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


